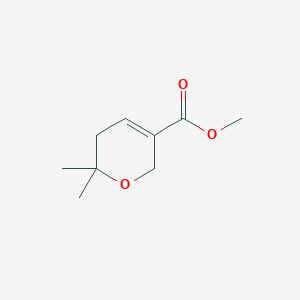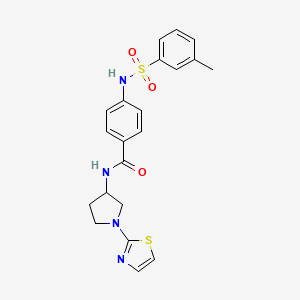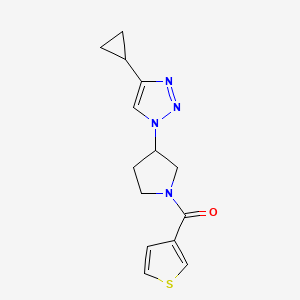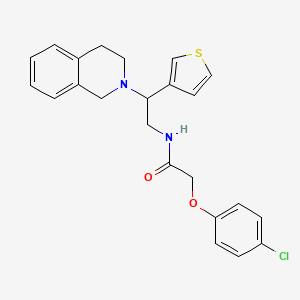
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-ethyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-ethyloxalamide, commonly known as CHEE, is a compound that has gained significant attention in the scientific community due to its potential therapeutic properties. CHEE belongs to the oxalamide family of compounds and has been studied for its potential use as an analgesic, anti-inflammatory, and anti-cancer agent.
Wissenschaftliche Forschungsanwendungen
DNA Adducts and Biological Monitoring : Monoclonal antibodies developed for analyzing DNA lesions induced by ethylene oxide have been shown to recognize 2-hydroxyethyl lesions, like N1-(2-cyclohexyl-2-hydroxyethyl)-N2-ethyloxalamide. These antibodies have applications in biological monitoring studies, helping to assess exposure to certain chemicals by analyzing DNA adducts in white blood cells (van Delft et al., 1994).
Synthesis and Application in Polymers : A study focused on the hydroxyalkylation of N,N′-bis(2-hydroxyethyl)oxalamide with ethylene carbonate revealed the potential application of the resulting products in manufacturing rigid polyurethane foams. These foams demonstrated enhanced thermal stability and good mechanical properties, indicating potential uses in various industrial applications (Zarzyka-Niemiec, 2010).
Incorporation in Drug Design : The introduction of a hydroxy group in the cyclohexyl residue of N-(2-aryl-cyclohexyl) substituted spiropiperidine improved the pharmacological profile of GlyT1 inhibitors. This highlights the significance of hydroxyethyl substitutions in the development of more effective drugs (Ceccarelli et al., 2006).
Chemical Synthesis and Structural Analysis : Research on 2-hydroxyacetophenone N(4)-cyclohexyl thiosemicarbazone provides insight into the crystal structure and molecular configuration of such compounds. These findings have implications for chemical synthesis and the design of new molecules with specific properties (Seena et al., 2006).
Environmental Monitoring : A bioelectrochemical sensor developed for detecting 1-cyclohexyl-2-pyrrolidone in wastewater demonstrates the use of cyclohexyl derivatives in environmental monitoring applications. Such sensors can rapidly detect specific organic contaminants, aiding in environmental protection efforts (Kannan et al., 2019).
Solubility Studies in Pharmaceuticals : The solubility and dissolution thermodynamics of (2Z)-N-cyclohexyl-2-(3-hydroxybenzylidine) hydrazine carbothioamide in various solvent mixtures have been explored. These studies are crucial in pharmaceutical research for understanding drug solubility and developing effective delivery mechanisms (Shakeel et al., 2014).
Copolymerization in Material Science : Research into the copolymerization of ethylene with cyclohexene highlights the potential application of cyclohexyl derivatives in material science, specifically in creating new polymeric materials with desired properties (Wang et al., 2005).
Eigenschaften
IUPAC Name |
N'-(2-cyclohexyl-2-hydroxyethyl)-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-2-13-11(16)12(17)14-8-10(15)9-6-4-3-5-7-9/h9-10,15H,2-8H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQADCLZRMPXZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-ethyloxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-(4-fluorobenzyl)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarboxamide](/img/structure/B2451777.png)
![1-[4-hydroxydihydro-2(3H)-isoxazolyl]-2-[4-(2-pyridinyl)piperazino]-1-ethanone](/img/structure/B2451778.png)
![diethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2451779.png)
![N-{4-[({[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methoxy}imino)methyl]phenyl}acetamide](/img/structure/B2451780.png)

![1-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2451786.png)
![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2451789.png)



![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2451795.png)